molecular formula C25H18ClN3O3S B2440252 2-Amino-6-benzyl-4-(3-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893288-92-1

2-Amino-6-benzyl-4-(3-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No. B2440252
CAS RN: 893288-92-1
M. Wt: 475.95
InChI Key: YTUWOEHAMSWCHZ-UHFFFAOYSA-N
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Description

2-Amino-6-benzyl-4-(3-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C25H18ClN3O3S and its molecular weight is 475.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The compound has been a subject of interest due to its diverse potential applications in scientific research, particularly in the synthesis of new chemical entities with potential biological activities. For example, it serves as a precursor in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with reported antibacterial and antifungal activities, as well as cytotoxicity against breast cancer cells (MCF7) (Al-Adiwish et al., 2017).

Multicomponent Synthesis

The compound's versatility is also demonstrated in its use in multicomponent reactions. For instance, its interaction with arylcarbaldehydes and active methylene nitriles can lead to a variety of outcomes, including the synthesis of new 2-amino-4H-pyrans or the formation of stable triethylammonium salts. This highlights its role in enabling the synthesis of compounds with potential applications in materials science and pharmacology (Lega et al., 2016).

Monoamine Oxidase Inhibitory Activity

In the realm of medicinal chemistry, derivatives of this compound have been evaluated for their monoamine oxidase inhibitory activity. Specifically, two new series of 2-amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[c]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxides have been synthesized and shown to exhibit selective inhibitory effects on monoamine oxidase A and B, suggesting potential therapeutic applications in treating disorders related to monoamine dysregulation (Ahmad et al., 2019).

Antimicrobial and Antituberculosis Activity

Moreover, novel 1,4-dihydropyrano[2,3-c]pyrazole derivatives synthesized from this compound have shown significant in vitro antibacterial and anti-tuberculosis activity, further underscoring its utility in the development of new antimicrobial agents. This illustrates the compound's contribution to addressing global health challenges by providing new scaffolds for drug discovery (Vasava et al., 2019).

properties

IUPAC Name

2-amino-6-benzyl-4-(3-chlorophenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O3S/c26-18-10-6-9-17(13-18)22-20(14-27)25(28)32-23-19-11-4-5-12-21(19)29(33(30,31)24(22)23)15-16-7-2-1-3-8-16/h1-13,22H,15,28H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUWOEHAMSWCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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